molecular formula C3H10N2 B7761500 1,3-Diaminopropane CAS No. 54018-94-9

1,3-Diaminopropane

Cat. No.: B7761500
CAS No.: 54018-94-9
M. Wt: 74.13 g/mol
InChI Key: XFNJVJPLKCPIBV-UHFFFAOYSA-N
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Description

1,3-Diaminopropane, also known as propane-1,3-diamine or trimethylenediamine, is a simple diamine with the chemical formula H₂N(CH₂)₃NH₂. It is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents. This compound is isomeric with 1,2-diaminopropane and serves as a building block in the synthesis of various heterocycles and coordination complexes .

Scientific Research Applications

1,3-Diaminopropane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1,3-Diaminopropane, also known as trimethylenediamine, is a simple diamine . It primarily targets the respiratory system , eyes , and skin . It is involved in various biological processes, including the regulation of diverse physiological processes such as flower development, embryogenesis, organogenesis .

Mode of Action

This compound interacts with its targets by forming ionic and hydrogen bonds . This interaction leads to changes in the cellular environment, affecting various physiological processes. It is also known to have an impact on cell motility .

Biochemical Pathways

This compound is involved in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . It also plays a role in the formation of beta-alanine via the intermediate 1,3 diaminopropane .

Pharmacokinetics

It is known to be acolourless liquid with a fishy odor, soluble in water and many polar organic solvents . It has a boiling point of 140.1 °C and a melting point of -12.00 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is known to affect cell growth and polyamine content . It also has an impact on the final stage of cephalosporin C biosynthesis in high-yielding Acremonium chrysogenum strain .

Action Environment

The action of this compound can be influenced by environmental factors. It is heat sensitive and may react with oxidizing agents . It is also hygroscopic, meaning it absorbs moisture from the air . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

1,3-Diaminopropane is toxic on skin exposure with an LD50 of 177 mg kg−1 (dermal, rabbit) . It is also a poison by ingestion and skin contact . It is a severe skin and eye irritant . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

1,3-Diaminopropane is a potential molecule of interest due to its wide-scale presence in biological systems and its abundant use in research, industries, and agriculture . It holds promising solutions in quality control and can help in mitigating health hazards .

Biochemical Analysis

Biochemical Properties

1,3-Diaminopropane is involved in the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It is also a precursor in the enzymatic synthesis of beta-alanine . It is a product of spermine/spermidine oxidation .

Cellular Effects

In a study, it was found that the addition of this compound to the culture medium of growing HTC cells caused expected changes in polyamine levels with a marked decrease of spermine and an increase of spermidine .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .

Temporal Effects in Laboratory Settings

In a vibrational and conformational analysis of this compound, it was reported using vibrational spectroscopy (Raman, Fourier Transform Infrared (FTIR) and inelastic neutron scattering (INS)) coupled to theoretical approaches at the Density Functional Theory (DFT) level .

Dosage Effects in Animal Models

In a study, it was found that this compound is toxic on skin exposure with an LD50 of 177 mg kg−1 (dermal, rabbit) .

Metabolic Pathways

This compound is involved in the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It is also a precursor in the enzymatic synthesis of beta-alanine .

Transport and Distribution

It is known that it is soluble in water and many polar organic solvents, suggesting that it can be distributed in aqueous environments within the cell .

Subcellular Localization

Given its biochemical properties, it is likely to be found in the cytoplasm where it can participate in various biochemical reactions .

Preparation Methods

1,3-Diaminopropane is typically synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile. The process involves two main steps:

Chemical Reactions Analysis

1,3-Diaminopropane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed include various substituted amines and coordination complexes .

Comparison with Similar Compounds

1,3-Diaminopropane is unique among diamines due to its three-carbon backbone. Similar compounds include:

    1,2-Diaminopropane: An isomer with a different arrangement of amino groups.

    Ethylenediamine: A two-carbon diamine.

    Putrescine (1,4-diaminobutane): A four-carbon diamine.

    Cadaverine (1,5-diaminopentane): A five-carbon diamine

Compared to these compounds, this compound offers distinct reactivity and applications, particularly in the synthesis of specific heterocycles and coordination complexes.

Properties

IUPAC Name

propane-1,3-diamine
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InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2
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InChI Key

XFNJVJPLKCPIBV-UHFFFAOYSA-N
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Canonical SMILES

C(CN)CN
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Molecular Formula

C3H10N2
Record name 1,3-DIAMINOPROPANE
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Related CAS

62704-76-1, 10517-44-9 (di-hydrochloride)
Record name 1,3-Propanediamine, homopolymer
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Record name Trimethylenediamine
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DSSTOX Substance ID

DTXSID1021906
Record name 1,3-Diaminopropane
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Molecular Weight

74.13 g/mol
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Physical Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO]
Record name 1,3-DIAMINOPROPANE
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Boiling Point

275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg
Record name 1,3-DIAMINOPROPANE
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Flash Point

75 °F (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Density

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

11.5 [mmHg]
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CAS No.

109-76-2, 54018-94-9, 18773-03-0
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Melting Point

10 °F (NTP, 1992), -12 °C
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Synthesis routes and methods I

Procedure details

A catalyst as described in Example 2 is charged to the reactor and its temperature raised to 150°C under a flow of hydrogen. When a feed of 1,3-diamino propane is passed over the catalyst at LHSV 0.4 at mole ratio H2 :H2N(CH2)3NH2 of 15 a conversion of the feed of 10% at high selectivity to azetidine results.
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Synthesis routes and methods II

Procedure details

In the case of the two-step procedure for making 1,3-diaminopropane (Equations II and III), the 3-amino-1-propane (APO) intermediate was first generated in 84% yield under relatively mild hydroamination conditions (120° C., LHSV 0.4) using a supported-nickel catalyst from Engelhard (Ni-1404, T 3/16", 69% nickel, ex. 12). Identification was by gc-ms/ir. Major co-products include 1,3-propanediol (2.5%), 1,3-diaminopropane (1.2-1.6%), plus lights. Hydroxypropanal conversion was essentially quantitative. A subsequent reamination of this 3-amino-1-propanol (APO) intermediate, as an aqueous 25% solution, produced 1,3-diaminopropane in 50% selectivity at 180° C., LHSV 0.4, using the Raney cobalt catalyst, R-2796 (ex. 13). The major co-products of this second stage, higher temperature, amination were DPTA (ca. 29%) and tripropylenetetramine (TPTA, 12%). Again, there was no gc-ms/ir evidence for cyclic (piperazine-type) derivatives and N-propyl-1,3-diaminopropane was the major N-alkylated material. The 1,3-diaminopropane may be isolated from the crude, liquid, polyamine product via atmospheric distillation. Amination of APO over six days generated several hundred grams of crude DAP and its homologues. Ramping the amination temperature slightly (180-185° C.) allowed activity to be maintained and conversion held at about 85%. It may be possible to further limit the extent of DAP homologation, and thereby further raise the DAP selectivity, by lowering the water content of APO feed, raising the LHSV, and providing more ammonia partial pressure.
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3-amino-1-propane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Diaminopropane
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1,3-Diaminopropane
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1,3-Diaminopropane
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1,3-Diaminopropane
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1,3-Diaminopropane
Reactant of Route 6
1,3-Diaminopropane

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